REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)Cl.[C:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22])([CH3:15])([CH3:14])[CH3:13]>C(OCC)(=O)C>[C:12]([C:16]1[CH:21]=[C:20]([C:1](=[O:3])[CH3:2])[CH:19]=[CH:18][C:17]=1[OH:22])([CH3:15])([CH3:13])[CH3:14] |f:1.2.3.4|
|
Name
|
|
Quantity
|
287 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
488 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice and extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure, methanol (1 l) and potassium carbonate (300 g)
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After adding water to the reaction mixture and neutralizing it
|
Type
|
EXTRACTION
|
Details
|
with concentrated hydrochloric acid, extraction
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hexane was added to the residue
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 352 g | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |